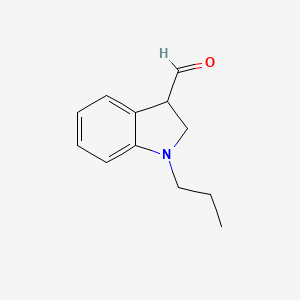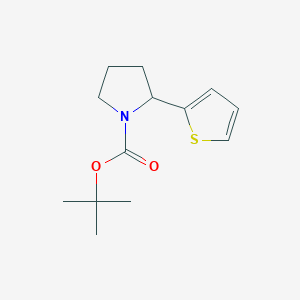
5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methylpyrrole.
Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with 2-methylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 5-(3-fluorophenyl)-2-methyl-1H-pyrrole.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyrrole derivatives.
科学研究应用
5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to target proteins, while the pyrrole ring facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
5-(4-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a different position of the fluorine atom.
5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
The unique combination of the fluorophenyl group and the pyrrole ring in 5-(3-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid contributes to its distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various scientific research applications.
属性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(15)16)6-11(14-7)8-3-2-4-9(13)5-8/h2-6,14H,1H3,(H,15,16) |
InChI 键 |
HPCUBUIXHXPBHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1)C2=CC(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)





![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)

![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)


![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)


